molecular formula C21H20Cl2N2O4 B4823595 N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide

Cat. No.: B4823595
M. Wt: 435.3 g/mol
InChI Key: LYVILOFQGPKVDD-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a butylamino group, and a dichlorobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the butylamino group: This step involves the reaction of the benzodioxole intermediate with butylamine under controlled conditions.

    Formation of the enone moiety: This is achieved through the condensation of the benzodioxole-butylamine intermediate with an appropriate aldehyde.

    Final coupling with 2,4-dichlorobenzamide: This step involves the reaction of the enone intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

IUPAC Name

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O4/c1-2-3-8-24-21(27)17(9-13-4-7-18-19(10-13)29-12-28-18)25-20(26)15-6-5-14(22)11-16(15)23/h4-7,9-11H,2-3,8,12H2,1H3,(H,24,27)(H,25,26)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVILOFQGPKVDD-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide
Reactant of Route 3
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide
Reactant of Route 5
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.